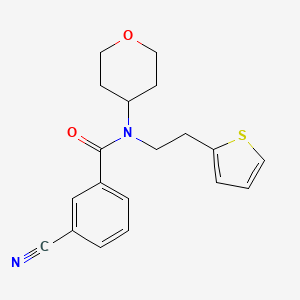

3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c20-14-15-3-1-4-16(13-15)19(22)21(17-7-10-23-11-8-17)9-6-18-5-2-12-24-18/h1-5,12-13,17H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCLJZQMTCIEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the cyano group, the tetrahydro-2H-pyran-4-yl group, and the 2-(thiophen-2-yl)ethyl group. Common reagents used in these steps include cyanating agents, pyran derivatives, and thiophene derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups provide multiple sites for further chemical modifications.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets, making it a candidate for drug development studies.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Researchers may study its effects on various biological pathways to determine its efficacy and safety as a drug candidate.

Industry

In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups may enable it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features

The following table compares 3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide with structurally related compounds from the evidence:

Functional Group Analysis

- Cyano vs. Acetamido/Benzyloxy (Compound 13): The 3-cyano group in the target compound is more electron-withdrawing than the 4-acetamido and 3-benzyloxy substituents in Compound 13. This may reduce solubility but enhance binding to hydrophobic pockets in target proteins.

- Thiophen-2-yl vs.

- Tetrahydro-2H-pyran vs. Tetrahydropyran-4-yl : Both moieties improve solubility, but the tetrahydro-2H-pyran-4-yl group in the target compound may confer conformational rigidity compared to simpler tetrahydropyran derivatives .

Research Findings and Pharmacological Implications

Binding Affinity and Selectivity

- Compound 13 () : Demonstrated high selectivity for bromodomains (e.g., BRD4), attributed to its benzyloxy and acetamido groups. The tetrahydro-2H-pyran-4-yl ethyl chain enhanced bioavailability in vivo.

- Target Compound: While direct data are lacking, the thiophen-2-yl ethyl group may favor binding to cysteine-rich domains (e.g., kinases), and the cyano group could stabilize interactions with catalytic lysine residues.

Solubility and Metabolic Stability

- The tetrahydro-2H-pyran group in both the target and Compound 13 improves water solubility (>50 μM in PBS, estimated) compared to non-heterocyclic analogs .

- The thiophene ring in the target compound may reduce oxidative metabolism compared to benzyl or pyrazole groups, as sulfur atoms are less prone to CYP450-mediated oxidation .

Biological Activity

3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound that belongs to a class of benzamide derivatives. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, analgesic, and possibly neuroprotective effects. This article reviews the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), case studies, and relevant data.

Structure and Properties

The molecular structure of this compound can be depicted as follows:

This compound features:

- A cyano group ()

- A tetrahydropyran ring , which contributes to its structural complexity and potential biological interactions.

- A thiophene moiety , known for its involvement in various biological activities.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For example, derivatives containing thiophene rings have shown effectiveness in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators. The presence of the tetrahydropyran ring may enhance the compound's bioavailability and efficacy in targeting inflammatory pathways.

Analgesic Activity

The analgesic potential of this compound has been suggested by studies on related compounds. These studies demonstrate that modifications in the benzamide structure can lead to varying degrees of pain relief in animal models. The mechanism is thought to involve modulation of pain receptors, particularly through interactions with cannabinoid receptors.

Neuroprotective Properties

Emerging evidence suggests that this compound may exhibit neuroprotective effects. Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. The thiophene and tetrahydropyran components may contribute to these protective mechanisms by acting as antioxidants.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased affinity for target receptors |

| Variation in alkyl chain length | Altered lipophilicity and bioavailability |

| Substitution on the thiophene ring | Enhanced anti-inflammatory activity |

Case Studies

- Case Study on Anti-inflammatory Activity : A study demonstrated that a related compound significantly reduced edema in a rat model when administered at specific dosages. The results indicated a dose-dependent response, suggesting that the structural features of the compound play a crucial role in its therapeutic effects.

- Neuroprotective Study : In vitro assays showed that similar compounds protected neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This suggests that this compound could potentially serve as a candidate for neurodegenerative diseases.

Q & A

Q. What are the critical steps and considerations for synthesizing 3-cyano-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide with high yield and purity?

Methodological Answer:

- Step 1: Precursor Preparation

- Synthesize the tetrahydro-2H-pyran-4-amine and 2-(thiophen-2-yl)ethylamine precursors separately. The former requires cyclization of diols under acidic conditions, while the latter involves alkylation of thiophene derivatives .

- Key Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and inert atmosphere to prevent side reactions.

- Step 2: Amide Bond Formation

- React 3-cyanobenzoyl chloride with the two amine groups sequentially. A Schlenk line setup is recommended to control stoichiometry and avoid over-alkylation .

- Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and adjust temperature (40–60°C) to balance reaction rate and byproduct formation .

- Step 3: Purification

- Use column chromatography (silica gel, gradient elution with hexane:EtOAc) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Key peaks include the thiophene protons (δ 6.8–7.2 ppm), tetrahydro-2H-pyran protons (δ 3.5–4.0 ppm), and benzamide aromatic protons (δ 7.4–8.1 ppm). Integration ratios should confirm stoichiometry .

- 13C NMR : Verify the cyano group at ~115 ppm and carbonyl (C=O) at ~165 ppm .

- Mass Spectrometry (MS) :

- High-resolution ESI-MS should match the molecular formula C20H21N2O2S (calc. [M+H]+: 353.13) with <2 ppm error .

- X-ray Crystallography :

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound against kinase targets?

Methodological Answer:

- Hypothesis-Driven SAR :

- Use FRET-based kinase inhibition assays (e.g., BRD4 bromodomain) with ATP concentration titrations to determine IC50 values. Include positive controls (e.g., JQ1) .

- Validate selectivity via kinase panel screening (≥50 kinases) to identify off-target effects .

- Data Interpretation :

Q. What strategies resolve discrepancies in biological activity data across different assay platforms (e.g., in vitro vs. cell-based assays)?

Methodological Answer:

- Assay Validation :

- Data Normalization :

- Advanced Analytics :

Q. How can researchers optimize the compound’s physicochemical properties (e.g., solubility, metabolic stability) without compromising target affinity?

Methodological Answer:

- Solubility Enhancement :

- Metabolic Stability :

- Conduct microsomal stability assays (human liver microsomes, NADPH cofactor). Replace metabolically labile groups (e.g., thiophene) with bioisosteres (e.g., furan) .

- In Silico Guidance :

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and docking data regarding binding modes?

Methodological Answer:

- Crystallographic Validation :

- Docking Refinement :

- Statistical Analysis :

Q. What methodologies validate the compound’s mechanism of action when initial pathway analysis yields ambiguous results?

Methodological Answer:

- Multi-Omics Integration :

- Genetic Knockdown :

- Biochemical Confirmation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.